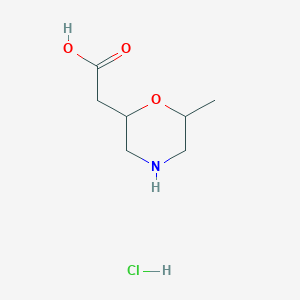![molecular formula C12H22N2O3S B2984136 Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2375273-70-2](/img/structure/B2984136.png)
Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate is a compound that is used in the preparation of diaminopyrimidines as EGFR inhibitors .
Molecular Structure Analysis
The molecular formula of Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate is C13H21NO3 . The structure includes a spirocyclic system with a seven-membered ring fused to a five-membered ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate is involved in various synthesis processes and chemical reactions. For instance, it is used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are precursors for other heterocyclic compounds with potential biological activity (Moskalenko & Boev, 2012). Another study highlights its utility in generating -(arylaminocarbonyl)iminyl radicals leading to azaspirocyclohexadienyl radicals, which are then transformed into various products depending on the presence of oxygen or other conditions (Li, Yang, Su, & Yu, 2015).
Application in Heterocyclic Compound Synthesis
It is instrumental in the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for creating novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009). This indicates its role in expanding the diversity of chemical structures accessible for research and pharmaceutical applications.
Conformational and Structural Analysis
The compound is also employed in the conformational and structural analysis of molecules. For example, the synthesis and conformational analysis of certain spirolactams, which act as pseudopeptides and can mimic certain peptide structures, utilize derivatives of this compound (Fernandez et al., 2002). This can be crucial in understanding peptide behavior and designing peptide-like drugs.
Photochemical and Thermal Properties
Additionally, studies have been conducted on the photochemical and thermal rearrangement of related oxaziridines, providing insights into the stereoelectronic theory and the regioselectivities observed in the rearrangement of such compounds (Lattes et al., 1982). This research is vital in understanding the behavior of these compounds under various conditions, which could be relevant in pharmaceutical and material sciences.
Versatility in Organic Synthesis
The versatility of related tert-butyl compounds in organic synthesis is also notable. For instance, N-tert-Butanesulfinyl imines, which share a structural similarity, are used in the asymmetric synthesis of amines, showcasing a broad range of synthetic applications (Ellman, Owens, & Tang, 2002). Such versatility indicates the potential for tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate in diverse synthetic routes.
Mecanismo De Acción
The compound is used in the preparation of diaminopyrimidines as EGFR inhibitors . EGFR inhibitors are a type of targeted therapy that blocks the action of the epidermal growth factor receptor (EGFR), which is a protein that helps cells to grow and divide. By blocking EGFR, these inhibitors can slow or stop the growth of cancer cells.
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propiedades
IUPAC Name |
tert-butyl 7-imino-7-oxo-7λ6-thia-2-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-8-12(9-14)4-6-18(13,16)7-5-12/h13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVREHYLIHPVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCS(=N)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2984053.png)
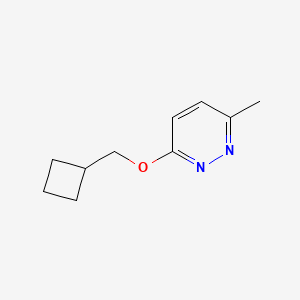
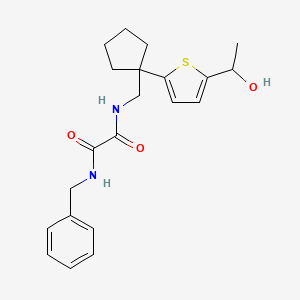
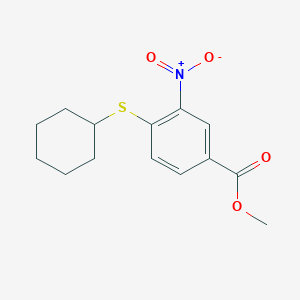
![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2984060.png)

![Ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2984062.png)
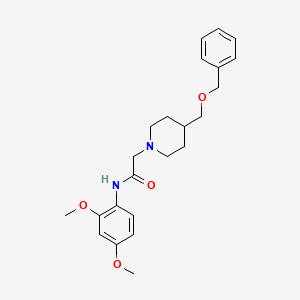
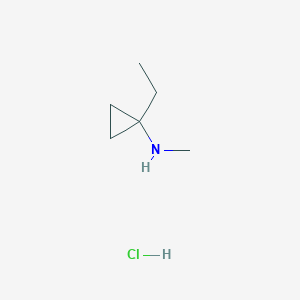
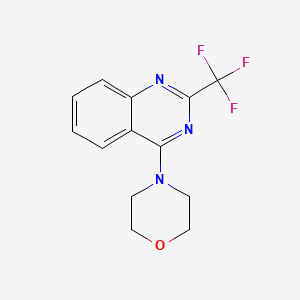

![2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-](/img/structure/B2984073.png)
